molecular formula C23H20ClN3O3S B10892041 N-[4-(4-chlorophenoxy)phenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10892041
M. Wt: 453.9 g/mol
InChI Key: YAMSVUKGXYFUIC-UHFFFAOYSA-N
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Description

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a phenoxyphenyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions and various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different halogen atoms into the molecule .

Scientific Research Applications

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting enzyme activity or altering receptor function. This can lead to various biological effects, including anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core and phenoxyphenyl group make it particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-2-29-19-11-12-20-21(13-19)27-23(26-20)31-14-22(28)25-16-5-9-18(10-6-16)30-17-7-3-15(24)4-8-17/h3-13H,2,14H2,1H3,(H,25,28)(H,26,27)

InChI Key

YAMSVUKGXYFUIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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